molecular formula C21H25NO3 B12944913 (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate

(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate

Cat. No.: B12944913
M. Wt: 339.4 g/mol
InChI Key: LEQLCWCSWIDTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a hydroxymethyl and a methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-(hydroxymethyl)-3-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis process. The final product is typically subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The fluorenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

    Oxidation: Formation of (9H-Fluoren-9-yl)methyl (2-carboxymethyl)-3-methylbutyl)carbamate.

    Reduction: Formation of (9H-Fluoren-9-yl)methyl (2-(aminomethyl)-3-methylbutyl)carbamate.

    Substitution: Formation of various substituted fluorenylmethyl carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate is used as a protecting group for amines in peptide synthesis. Its stability under various reaction conditions makes it a valuable tool for the selective protection and deprotection of functional groups.

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions. Its unique structure allows it to mimic natural substrates, making it useful for investigating the mechanisms of enzyme catalysis.

Medicine

In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethyl group enhances the compound’s binding affinity to these targets, while the carbamate moiety facilitates the formation of stable complexes. The hydroxymethyl and methylbutyl groups contribute to the compound’s solubility and overall stability, allowing it to effectively modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate
  • (9H-Fluoren-9-yl)methyl (2,3-dihydroxypropyl)carbamate
  • (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate

Uniqueness

Compared to similar compounds, (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate stands out due to its unique combination of functional groups. The presence of both hydroxymethyl and methylbutyl groups provides enhanced solubility and stability, making it more versatile in various applications. Additionally, its ability to undergo a wide range of chemical reactions further distinguishes it from other fluorenylmethyl carbamates.

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)-3-methylbutyl]carbamate

InChI

InChI=1S/C21H25NO3/c1-14(2)15(12-23)11-22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)

InChI Key

LEQLCWCSWIDTCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.